Angiotensin II acetate

Cardiovascular Hypertension Vasoconstriction

Angiotensin II acetate (CAS 32044-01-2) is the definitive full AT1/AT2 agonist—unlike Angiotensin III (no pressor effect) or Ang-(1-7) (antagonist), only this acetate salt replicates native vasoconstriction, raising MAP 30% at 6 pmol·kg⁻¹·min⁻¹. The acetate salt provides 100 mg/mL aqueous solubility versus free base, eliminating precipitation artifacts. Lyophilized powder is stable 3 years at -20°C, enabling multi-year lot consistency. Essential for aortic ring assays (4-fold more potent than Ang III) and renal function models (70% sodium excretion reduction).

Molecular Formula C52H75N13O14
Molecular Weight 1106.2 g/mol
CAS No. 32044-01-2
Cat. No. B8117549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin II acetate
CAS32044-01-2
Molecular FormulaC52H75N13O14
Molecular Weight1106.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O
InChIInChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1
InChIKeyVBTZKFAHKJXHBA-PIONDTTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin II Acetate (CAS 32044-01-2) Procurement and Baseline Scientific Profile


Angiotensin II acetate (CAS 32044-01-2; also referred to as Angiotensin II human acetate or DRVYIHPF acetate) is the acetate salt form of the endogenous octapeptide hormone Angiotensin II, the primary effector of the renin-angiotensin system (RAS) . As a full agonist at both AT1 and AT2 receptors, it serves as the gold-standard reference ligand in cardiovascular and renal physiology research . The compound is characterized by a molecular formula of C52H75N13O14 and a molecular weight of 1106.23 g/mol . For procurement purposes, this acetate salt form is distinct from the free base or alternative counter-ion formulations, which may exhibit different solubility, stability, and handling properties relevant to experimental design and long-term storage [1].

Why Angiotensin II Acetate (CAS 32044-01-2) Cannot Be Readily Substituted by Other Angiotensin Peptides


Substituting Angiotensin II acetate with its closest analogs, such as Angiotensin III or Angiotensin-(1-7), or alternative salt forms like the free base, introduces significant and quantifiable shifts in biological activity, receptor selectivity, and experimental handling. For instance, while Angiotensin III is more potent than Angiotensin II in stimulating aldosterone secretion and sodium retention at equimolar doses, it has a markedly higher plasma clearance rate and fails to increase blood pressure in the same model [1]. Furthermore, Angiotensin-(1-7) does not mimic the pressor effects of Angiotensin II and acts primarily as an antagonist [2]. From a procurement perspective, the acetate salt offers superior solubility and stability compared to the free base, directly impacting assay consistency and long-term inventory management . These differences underscore the necessity of specifying Angiotensin II acetate in applications requiring the precise physiological and pharmacological profile of the native RAS effector.

Angiotensin II Acetate (CAS 32044-01-2): Comparative Quantitative Evidence for Scientific Selection


Superior Pressor Activity of Angiotensin II Compared to Angiotensin III and IV

In an in vivo conscious dog model with acute RAAS blockade, Angiotensin II (Ang II) at an infusion rate of 6 pmol·kg⁻¹·min⁻¹ increased mean arterial blood pressure by 30%, whereas an equimolar infusion of Angiotensin III (Ang III) produced no significant change in blood pressure [1]. A separate ex vivo study using rat aortic rings demonstrated that Angiotensin III is approximately 4 times less potent, and Angiotensin IV is about 1000 times less potent, than Angiotensin II as a vasoconstrictor agent [2]. This demonstrates the unique and non-substitutable hemodynamic profile of Angiotensin II.

Cardiovascular Hypertension Vasoconstriction

Divergent and Potentiated Aldosterone Secretion: Angiotensin II vs. Angiotensin III

Angiotensin III (Ang III) is reported to be more potent than Angiotensin II (Ang II) in stimulating aldosterone secretion and sodium retention, particularly at low concentrations [1]. In a human study, 3-hour infusions of Ang II and Ang III in men on a low-sodium diet showed that Ang II decreased sodium excretion by 70% and urine flow by 80% while increasing urine osmolality. In contrast, Ang III increased plasma aldosterone markedly by 45% without measurable changes in glomerular filtration rate or renal excretion rates [2]. This differential signaling profile indicates that the two peptides, while structurally related, engage distinct or biased downstream signaling pathways.

Endocrinology Renal Physiology Aldosterone

Superior In Vitro Solubility and Formulation Versatility of the Acetate Salt

The acetate salt form of Angiotensin II demonstrates high solubility in aqueous buffers, a critical property for in vitro and in vivo experimental design. Vendor-validated solubility data indicates Angiotensin II acetate is soluble in water at 100 mg/mL (90.39 mM) and in DMSO at 90 mg/mL (81.35 mM) at 25°C . For in vivo applications, it can be formulated in PBS to a clear solution of 10 mg/mL (9.04 mM) with sonication [1]. While solubility data for the free base form is less consistently reported, the acetate salt is the standard for achieving high-concentration, reproducible stock solutions required for pharmacological assays.

Formulation In Vitro Assays Solubility

Validated Long-Term Stability Supports Multi-Year Research Programs

Angiotensin II acetate in lyophilized powder form is stable for 3 years when stored at -20°C and kept desiccated . Once reconstituted in solution, the peptide retains potency for up to 3 months when stored at -20°C, with the recommendation to aliquot to avoid multiple freeze-thaw cycles [1]. This defined stability profile, supported by vendor certificates of analysis, provides a clear advantage for procurement planning and ensures consistent experimental results over extended periods, unlike less stable free base formulations or other peptide analogs with undefined or shorter shelf-lives.

Stability Storage Inventory Management

Angiotensin II Acetate (CAS 32044-01-2): Optimal Research and Industrial Application Scenarios


Modeling Classical Hemodynamic and Pressor Responses in Cardiovascular Research

As demonstrated by its ability to increase mean arterial blood pressure by 30% in a conscious dog model at 6 pmol·kg⁻¹·min⁻¹, while Angiotensin III showed no pressor effect [1], Angiotensin II acetate is the unequivocal standard for any in vivo or ex vivo study requiring the classic vasoconstrictive and hypertensive effects of the RAS. This includes experiments using isolated aortic rings to study vascular reactivity, where Ang III and Ang IV are 4-fold and 1000-fold less potent, respectively [2].

Investigating Renal Hemodynamics and Electrolyte Excretion

Angiotensin II acetate is the appropriate agonist for studies focused on the renal effects of the RAS. In human studies, Ang II infusions decreased sodium excretion by 70% and urine flow by 80% while increasing urine osmolality [3]. In contrast, equimolar Angiotensin III increased plasma aldosterone by 45% without affecting these key renal excretion parameters [3]. Therefore, Ang II acetate is essential for accurately modeling the integrated renal and hemodynamic response to RAS activation.

High-Throughput Screening and In Vitro Pharmacology Assays Requiring High Solubility

The validated high aqueous solubility of Angiotensin II acetate (100 mg/mL in water, 90.39 mM) makes it the ideal choice for preparing concentrated stock solutions for high-throughput screening (HTS), cellular assays, and receptor binding studies . This level of solubility, not consistently reported for the free base, ensures dose-response curves can be generated accurately without confounding precipitation issues, thereby improving assay reproducibility and data quality.

Long-Term Research Programs and Multi-Year Grant-Funded Studies

The demonstrated 3-year stability of lyophilized Angiotensin II acetate powder at -20°C supports procurement for long-term, multi-year research projects . Researchers can confidently purchase larger lot sizes to ensure experimental consistency across the entire duration of a grant or project lifecycle, mitigating risks associated with lot-to-lot variability and reducing administrative burden associated with frequent re-procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin II acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.